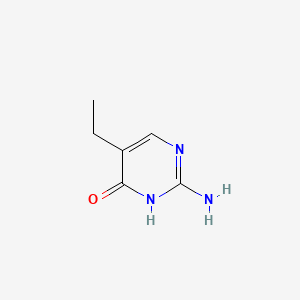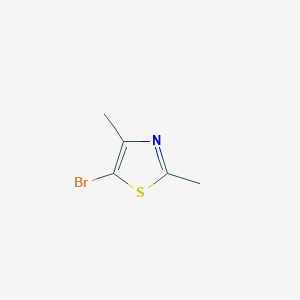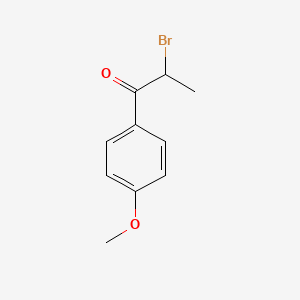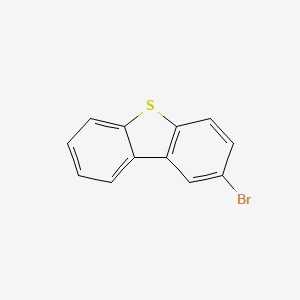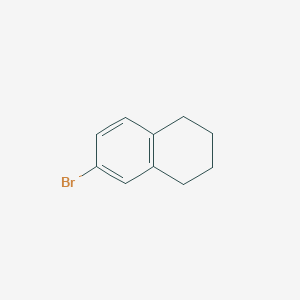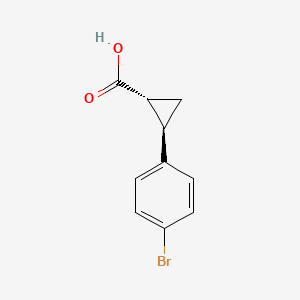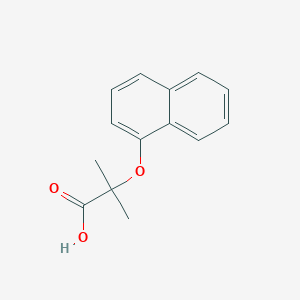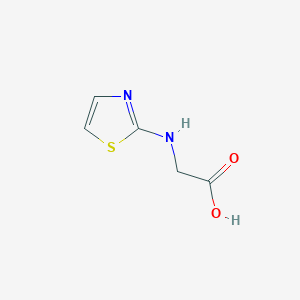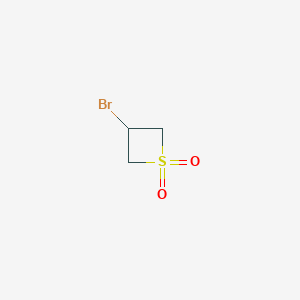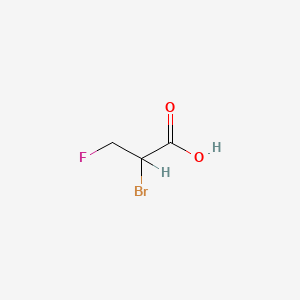
2-Bromo-3-fluoropropionic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoropropionic acid and related compounds often involves halogenation reactions where specific conditions are tailored to introduce bromo and fluoro groups into the propionic acid framework. A notable method involves the use of ionic liquids obtained from the addition of HBr to ammonium-based zwitterions as solvent and bromination agent, facilitating the synthesis of 2-Bromo-3-fluoropropionic acid (2-BrPA) from lactide with excellent selectivity (Kehrer et al., 2018). Another approach demonstrated the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting methods applicable for the generation of halogenated propionic acids (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoropropionic acid is characterized by the presence of bromo and fluoro substituents on the propionic acid skeleton, impacting its reactivity and physical properties. While specific studies on its molecular structure are not directly available, related research on fluorinated compounds indicates the significant role of halogen atoms in affecting molecular geometry and electronic distribution, which in turn influences the compound's chemical behavior and reactivity (Hemer et al., 1986).
Chemical Reactions and Properties
2-Bromo-3-fluoropropionic acid undergoes a variety of chemical reactions, leveraging its halogen atoms for further functionalization or incorporation into larger molecules. The reactivity of the bromo and fluoro groups enables substitution reactions, where they can be replaced with other atoms or groups to synthesize new compounds. For instance, brominated poly(lactic acid) derivatives have been synthesized through reactions involving 2-bromo-3-hydroxypropionic acid, showcasing the potential for creating polymers with specific functionalities (Wright et al., 2016).
Scientific Research Applications
1. Anti-Inflammatory Activity
2-Bromo-3-fluoropropionic acid is involved in the preparation of optically active stereomers used for their anti-inflammatory activities. A study by Varoli et al. (1988) indicated that some of these compounds, particularly the bromo-isomers in the threo configuration, showed significant anti-inflammatory activity (Varoli et al., 1988).
2. Radiolabeling in PET Imaging
2-Bromo-3-fluoropropionic acid, in the form of 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid, serves as a prosthetic group for radiolabeling proteins and peptides. This is particularly useful for targeted imaging using positron emission tomography (PET). The solid-phase approach for the preparation of 2-[(18)F]fluoropropionyl peptides was investigated, proving its utility in PET imaging of prostate cancer and other diseases (Mařı́k et al., 2006).
3. Synthesis of Optically Active Analogues
The synthesis of optically active 2-aryl-2-fluoropropionic acids, which are analogues of non-steroidal anti-inflammatory drugs (NSAIDs), was reported. These compounds serve as non-epimerizable mimics of 2-arylpropionic acids, a class of NSAIDs, and hold potential for pharmacological applications (Fujisawa et al., 2005).
4. Preparation of Multifunctional Colloids
2-Bromo-3-fluoropropionic acid is utilized in the preparation of multifunctional silica colloids. These colloids, coated with 2-bromo-2-methylpropionic acid-stabilized quantum dots and iron oxide particles, show promising characteristics like superparamagnetism and photoluminescence. Such colloids have applications in the creation of materials with advanced optical, magnetic, and superhydrophobic properties (Yoon et al., 2011).
5. Automated Radiosynthesis for PET Imaging
In the context of PET imaging, particularly for prostate cancer, 2-18F-Fluoropropionic acid (18F-FPA) has been synthesized using an automated process suitable for human use. This synthesis involves a two-step one-pot procedure and is significant for the development of effective PET imaging agents (Hongliang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoropropionic acid | |
CAS RN |
39621-37-9, 16652-36-1 | |
| Record name | NSC244700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





